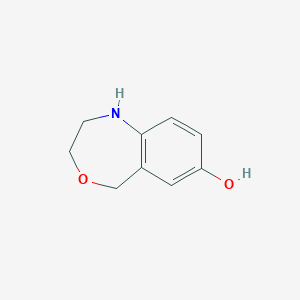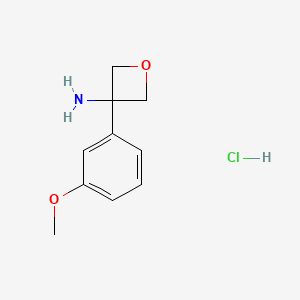
1,2,3,5-Tetrahidro-4,1-benzoxazepin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the hydroxyl group at the 7th position adds to its chemical reactivity and potential for forming hydrogen bonds, making it an interesting subject for chemical and pharmaceutical research.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar benzoxazepine derivatives have been evaluated for their anticancer properties in breast cancer cells .
Mode of Action
It’s worth noting that certain benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase .
Biochemical Pathways
The induction of cell cycle arrest in the g2/m phase suggests that it may interfere with cell division and proliferation pathways .
Result of Action
Certain benzoxazepine derivatives have shown potent cytotoxicity in both benign (mcf-7) and metastatic (mda-mb-231) breast cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol can be synthesized through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions can yield the desired benzoxazepine scaffold . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods
Industrial production methods for 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of microwave heating to accelerate reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The nitrogen atom in the ring can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Formation of 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-one.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,5-benzoxazepine: Lacks the hydrox
Propiedades
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-1-2-9-7(5-8)6-12-4-3-10-9/h1-2,5,10-11H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLTSDVWWJRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(N1)C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2475848.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475856.png)
![2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2475858.png)
![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)
![N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide](/img/structure/B2475862.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2475864.png)
![1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2475865.png)


